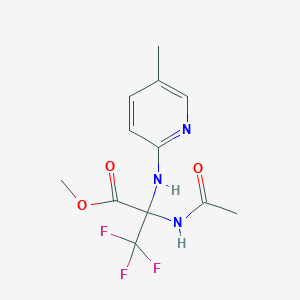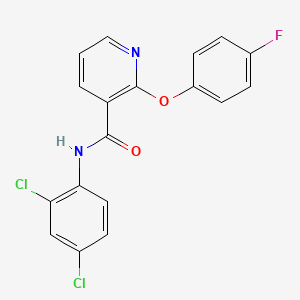![molecular formula C24H20N2O3 B11513452 3-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B11513452.png)
3-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide is a complex organic compound that features an indole moiety and a dibenzofuran structure
Preparation Methods
The synthesis of 3-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Dibenzofuran Moiety: The dibenzofuran structure can be synthesized via Ullmann coupling, where two halogenated benzene rings are coupled in the presence of a copper catalyst.
Amide Bond Formation: The final step involves coupling the indole and dibenzofuran structures through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid and facilitate the reaction with an amine.
Chemical Reactions Analysis
3-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents like halogens, nitric acid, or sulfuric acid, respectively.
Scientific Research Applications
3-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties, as it can inhibit tubulin polymerization, which is crucial for cell division.
Biological Studies: It is used in research to understand its effects on various biological pathways, including apoptosis and cell cycle regulation.
Chemical Biology: The compound serves as a probe to study protein-ligand interactions and the mechanisms of enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, the compound inhibits microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other well-known tubulin inhibitors like colchicine and vinblastine.
Comparison with Similar Compounds
3-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide can be compared with other indole-based compounds and dibenzofuran derivatives:
Indole-3-carbinol: Known for its anticancer properties, it also targets cell cycle regulation but through different pathways.
Dibenzofuran: While structurally similar, dibenzofuran itself does not possess the same biological activity as the compound .
Colchicine: Another tubulin inhibitor, colchicine has a different chemical structure but a similar mechanism of action in inhibiting microtubule formation.
These comparisons highlight the unique combination of the indole and dibenzofuran moieties in this compound, which contributes to its distinct biological activities.
Properties
Molecular Formula |
C24H20N2O3 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-(2-methoxydibenzofuran-3-yl)propanamide |
InChI |
InChI=1S/C24H20N2O3/c1-28-23-12-18-17-7-3-5-9-21(17)29-22(18)13-20(23)26-24(27)11-10-15-14-25-19-8-4-2-6-16(15)19/h2-9,12-14,25H,10-11H2,1H3,(H,26,27) |
InChI Key |
QAVBANVBDZMLBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(3-hydroxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11513371.png)
![N-(3-acetylphenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11513378.png)
![methyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B11513381.png)
![N'-[4-(hexopyranosyloxy)benzylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11513385.png)
![2,6-dichloro-N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]-4-methylpyridine-3-sulfonamide](/img/structure/B11513412.png)
![N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-4-chlorobenzamide](/img/structure/B11513419.png)
![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B11513426.png)
![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11513433.png)

![4-[(4-chlorophenyl)sulfanyl]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole](/img/structure/B11513449.png)
![N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-2-methoxybenzamide](/img/structure/B11513451.png)
![2-(2-Chlorophenyl)-3-[(2-fluorophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11513458.png)
![3-Phenyl-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidine-2,4-dione](/img/structure/B11513465.png)

